molecular formula C14H14ClF6NO B3040840 N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide CAS No. 243963-43-1

N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide

Cat. No.: B3040840
CAS No.: 243963-43-1
M. Wt: 361.71 g/mol
InChI Key: DEAZCYCPGXXJLZ-UHFFFAOYSA-N
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Description

N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide is a synthetic organic compound characterized by a benzylamine core substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions of the aromatic ring. Attached to the benzylamine’s nitrogen (N1) is a propanamide moiety featuring a 3-chloro substituent and two methyl groups at the 2-position, resulting in a sterically hindered 2,2-dimethylpropanamide chain (Figure 1) .

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-chloro-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF6NO/c1-12(2,7-15)11(23)22-6-8-3-9(13(16,17)18)5-10(4-8)14(19,20)21/h3-5H,6-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAZCYCPGXXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared below with analogous molecules from the provided evidence:

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Contains a single trifluoromethyl group at the 2-position of the benzamide ring and a 3-isopropoxyphenyl group.
  • Comparison : Unlike the target compound, flutolanil lacks the 3,5-di(trifluoromethyl) substitution and instead incorporates an ether-linked isopropoxy group. The trifluoromethyl group in flutolanil enhances lipophilicity, aiding membrane penetration in fungicidal applications . The target compound’s dual –CF₃ groups may further increase stability and binding affinity.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Features a chlorophenyl group and a tetrahydrofuran-derived carboxamide.
  • Comparison : The chloro substituent in cyprofuram is located on the aromatic ring, whereas the target compound’s chlorine is on the propanamide chain. This positional difference may influence reactivity: cyprofuram’s chloro group participates in ring-directed interactions, while the target’s chloro-propanamide could modulate steric effects or act as a leaving group .
1-[3,5-Bis(trifluoromethyl)benzyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • Structure : Shares the 3,5-di(trifluoromethyl)benzyl group but replaces the propanamide with a pyridinecarboxamide ring.
  • This difference may alter solubility or target specificity in biological systems .

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Reported Use
Target Compound Benzylamine-propanamide 3,5-di(trifluoromethyl)benzyl; 3-chloro-2,2-dimethylpropanamide Not explicitly stated (likely agrochemical)
Flutolanil Benzamide 2-trifluoromethyl; 3-isopropoxyphenyl Fungicide
Cyprofuram Cyclopropanecarboxamide 3-chlorophenyl; tetrahydrofuran-2-oxo Pesticide
1-[3,5-Bis(trifluoromethyl)benzyl]-N-methyl... Pyridinecarboxamide 3,5-di(trifluoromethyl)benzyl; pyridine ring Not stated

Implications of Substituent Variations

  • Trifluoromethyl Groups : Present in both the target compound and flutolanil, these groups enhance metabolic stability and hydrophobicity, critical for pesticidal activity . The dual –CF₃ groups in the target may improve binding to hydrophobic enzyme pockets.
  • Steric Effects : The 2,2-dimethylpropanamide chain introduces significant steric hindrance, which could limit conformational flexibility compared to the pyridinecarboxamide derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide

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